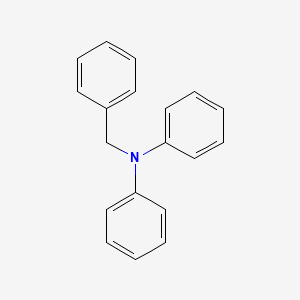

N-benzyl-N-phenylaniline

Descripción general

Descripción

N-benzyl-N-phenylaniline, also known as N-Phenylbenzylamine, is a chemical compound with the linear formula C6H5CH2NHC6H5 . It has been used as a potent inhibitor of lignostilbene-α,β-dioxygenase . It is also used in the separation of tervalent gallium, indium, and thallium by solvent extraction method .

Synthesis Analysis

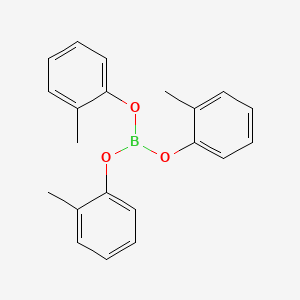

The synthesis of N-benzyl-N-phenylaniline and its derivatives has been reported in several studies . For instance, it has been used in the electropolymerisation at transparent Indium Tin Oxide glass electrodes . Upon electrochemical oxidation in aqueous sulfuric acid solution, it produces an adherent conducting polymer film at the platinum electrode .Molecular Structure Analysis

The molecular structure of N-benzyl-N-phenylaniline consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight of this compound is 183.25 .Chemical Reactions Analysis

N-benzyl-N-phenylaniline undergoes various chemical reactions. For instance, it has been found to cause chlorophyll bleaching and phytotoxicity when treated with certain hydroxamic acids . Moreover, it has been used in the aerobic catalytic oxidation of benzyl alcohol over a Pd/Al2O3 catalyst .Physical And Chemical Properties Analysis

N-benzyl-N-phenylaniline has a boiling point of 306-307 °C and a melting point of 35-38 °C . It has a density of 1.061 g/mL at 25 °C . It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Materials Science and Optoelectronics .

Summary of the Application

N-Benzyl-3-nitroaniline is used as a non-linear optical material . Nonlinear optical (NLO) materials have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .

Methods of Application or Experimental Procedures

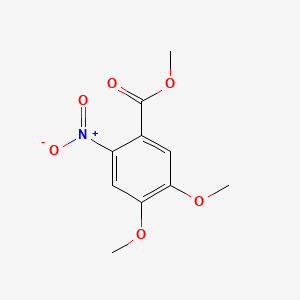

The non-linear optical material N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique . This conforming monoclinic crystal structure with the P21 space group was established by the characterization study of single crystal X-ray diffraction .

Results or Outcomes

The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm as the excitation of fluorescence and the emission of blue and red colors are expected at 459 nm and 688 nm . The time-based DFT technique was used to calculate the first-order hyperpolarization (

esu) . Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C . The relative dielectric constant changes with frequency . Kurtz Perry’s method confirmed 1.66 times the efficiency of second harmonic generation to this present crystal comparing KDP crystal .2. Antineoplastic Colon Cancer Chemotherapy

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Oncology .

Summary of the Application

N-benzyl-N,O-succinyl chitosan (NBSCh) loaded with a curcumin analog, 2,6-bis((3-methoxy-4-hydroxyphenyl) methylene) cyclohexanone, a.k.a. cyqualone (CL), is used for antineoplastic colon cancer chemotherapy .

Methods of Application or Experimental Procedures

The CL-loaded NBSCh micelles were prepared .

Results or Outcomes

The CL-loaded NBSCh micelles were spherical and less than 100 nm in size .

3. Hypergrafted Polymers

Specific Scientific Field

This application falls under the field of Polymer Chemistry .

Summary of the Application

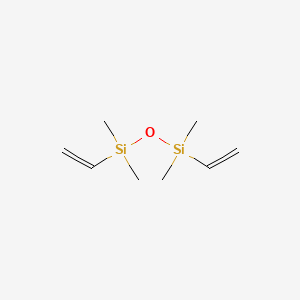

N-benzyl-N-phenylaniline is used in the synthesis of hypergrafted poly[4-(N,N-diphenylamino)methylstyrene] through tandem anionic-radical polymerization of radical-inimer .

Methods of Application or Experimental Procedures

The synthesis of hypergrafted polymers was achieved through a tandem anionic-radical approach . The linear backbone of PDPAMS, which incorporated latent radical initiating sites, served as a ‘hyperlinker’ to link hyperbranched side chains .

Results or Outcomes

The molecular weights of hypergrafted polymers increased as the length of the linear backbone chain increased . The hypergrafted structure of the resulting polymer was confirmed using a conventional gel permeation chromatograph apparatus equipped with a multiangle light scattering detector, nuclear magnetic resonance, differential scanning calorimetry, and thermogravimetric analysis .

4. Biosynthesis of L-Phenylalanine

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

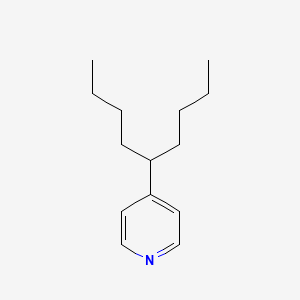

N-benzyl-N-phenylaniline is used in the biosynthesis of L-phenylalanine .

Methods of Application or Experimental Procedures

Benzyl alcohol dehydrogenase from Pseudomonas putida (XylB P.p) has been reported to be highly active in converting benzyl alcohol to benzaldehyde, while also providing cofactor NADH for L-phenylalanine production by reducing NAD+ .

Results or Outcomes

The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

N-benzyl-N-phenylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

N-benzyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJARBPQBIATJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209412 | |

| Record name | Benzyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-phenylaniline | |

CAS RN |

606-87-1 | |

| Record name | N,N-Diphenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)